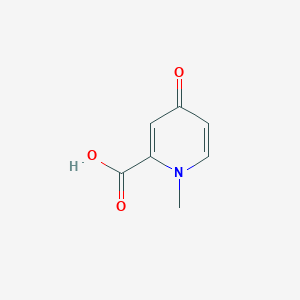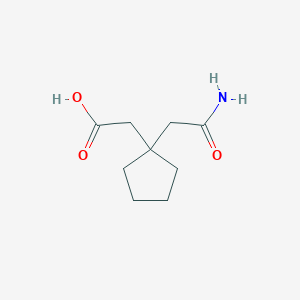
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-chloro-2-phenylacetamide: is an organic compound with the molecular formula C14H11BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the acetamide moiety
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to inhibit sdh . This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting ATP production and leading to the accumulation of succinate in the cell.
Biochemical Pathways
The primary biochemical pathway affected by N-(4-bromophenyl)-2-chloro-2-phenylacetamide, based on its potential target, is the citric acid cycle (also known as the Krebs cycle or TCA cycle). Inhibition of SDH disrupts this cycle, leading to an accumulation of succinate and a decrease in the production of fumarate and malate, downstream products of the cycle .
Pharmacokinetics
The compound’s lipophilic character, suggested by its structure, may influence its bioavailability and distribution .
Result of Action
The inhibition of SDH and disruption of the citric acid cycle can have significant effects at the cellular level. This can lead to a decrease in ATP production, which can affect numerous cellular processes. Additionally, the accumulation of succinate can lead to changes in cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-(4-bromophenyl)-2-chloro-2-phenylacetamide involves the direct condensation of 4-bromoaniline with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine.
Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation to enhance the reaction between 4-bromoaniline and 2-chloro-2-phenylacetyl chloride.
Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(4-bromophenyl)-2-chloro-2-phenylacetamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: The primary amine derivative is a common product of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: It has been studied for its antiproliferative effects on cancer cell lines, particularly breast cancer cells.
Industry:
Vergleich Mit ähnlichen Verbindungen
- N-(4-bromophenyl)-2-chloroacetamide
- N-(4-bromophenyl)-2-phenylacetamide
- N-(4-chlorophenyl)-2-chloro-2-phenylacetamide
Uniqueness: N-(4-bromophenyl)-2-chloro-2-phenylacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-chloro-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHXFFIGRPGHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)







![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)




